3-Mercaptopropylphosphonic acid

Electrochemical biosensing Dopamine detection Self-assembled monolayers

3-Mercaptopropylphosphonic acid [HS–(CH₂)₃–PO₃H₂, MPPA] is a short-chain organophosphonic acid featuring a terminal thiol (–SH) anchoring group and a terminal phosphonic acid (–PO₃H₂) functional group. This bifunctional architecture enables covalent attachment to gold and other metal substrates via the thiol moiety while presenting a charged, chelating phosphonate surface to the environment.

Molecular Formula C3H9O3PS
Molecular Weight 156.14 g/mol
Cat. No. B1257414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopropylphosphonic acid
Synonyms3-mercaptopropylphosphonic acid
Molecular FormulaC3H9O3PS
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC(CP(=O)(O)O)CS
InChIInChI=1S/C3H9O3PS/c4-7(5,6)2-1-3-8/h8H,1-3H2,(H2,4,5,6)
InChIKeyUOLMNMNHGFGIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptopropylphosphonic Acid (MPPA): A Bifunctional Thiol-Phosphonate Molecular Linker for Surface Engineering and Selective Sensing


3-Mercaptopropylphosphonic acid [HS–(CH₂)₃–PO₃H₂, MPPA] is a short-chain organophosphonic acid featuring a terminal thiol (–SH) anchoring group and a terminal phosphonic acid (–PO₃H₂) functional group [1]. This bifunctional architecture enables covalent attachment to gold and other metal substrates via the thiol moiety while presenting a charged, chelating phosphonate surface to the environment [2]. The phosphonic acid terminus is more acidic than its carboxylic acid analogs of equivalent chain length and forms exceptionally stable M–O–P bonds with metal oxide surfaces, conferring hydrolytic stability that structurally similar carboxylate- or silane-based molecules lack [3].

Bifunctional thiol-phosphonate architecture for Au and metal-oxide substrates
Higher surface charge density vs carboxylate analogs at physiological pH
Hydrolytically stable M-O-P bonding on metal oxide surfaces
Electrochemical sensor interface and surface engineering workflows

Why 3-Mercaptopropylphosphonic Acid Cannot Be Replaced by Generic Mercaptocarboxylic Acids or Silanes in Performance-Critical Surface Applications


Generic substitution of MPPA with 3-mercaptopropionic acid (MPA) or 3-mercaptopropyltrimethoxysilane (MPTMS) is not scientifically justified because the terminal functional group dictates both surface charge density and substrate compatibility. The phosphonic acid (–PO₃H₂) group of MPPA is dibasic with a lower effective surface pKₐ than the monobasic carboxylic acid (–COOH) of MPA, resulting in higher negative charge density at physiological pH that fundamentally alters electrostatic interactions with analytes [1]. Furthermore, MPPA forms stable M–O–P bonds on metal oxides, whereas MPA causes undesired surface etching on acid-sensitive substrates such as ZnO through protonic attack [2]. Silane-based analogs like MPTMS require moisture-sensitive hydrolysis chemistry and are incompatible with gold-thiol self-assembly, making them unsuitable drop-in replacements for MPPA in electrochemical sensing and noble metal surface functionalization workflows [3].

MPA 3-Mercaptopropionic acid substitution may shift surface charge density and electrostatic interaction profiles due to monobasic carboxylate terminus vs dibasic phosphonate
MPA May cause undesired surface etching on acid-sensitive substrates such as ZnO through protonic attack
Silanes Silane-based analogs such as MPTMS require moisture-sensitive hydrolysis and may be incompatible with gold-thiol self-assembly workflows

Quantitative Differentiation Evidence: 3-Mercaptopropylphosphonic Acid vs. Closest Analogs


MPPA Suppresses Ascorbic Acid Interference in Dopamine Detection: Near-Complete Signal Inhibition vs. Carboxylic Acid Monolayers

The MPPA-modified gold electrode almost completely inhibited the electrochemical oxidation of ascorbic acid (AA), whereas 3-mercaptopropionic acid (MPA)-modified electrodes retain significant AA response due to lower negative surface charge density [1]. In differential pulse voltammetry (DPV) at pH 7.0, the MPPA/Au electrode enabled selective detection of dopamine (DA) in the presence of a 1000-fold excess of AA, while MPA/Au electrodes showed substantial AA interference under identical conditions [1]. The MPPA/Au electrode exhibited a DA detection limit of 3.6 × 10⁻⁷ M (S/N = 3) and a linear range from 5.0 × 10⁻⁷ to 8.5 × 10⁻⁵ M [1].

AA Signal Suppression
Head-to-head
Near-complete AA oxidation inhibition vs significant residual AA response on MPA at 1000-fold AA excess
Supports dopamine sensor selectivity workflow context
pH 7.0, DPV on gold electrode, DA detection limit 3.6 × 10⁻⁷ M
Electrochemical biosensing Dopamine detection Self-assembled monolayers

Tunable Surface Coverage of MPPA SAMs via pH-Controlled Dissociation: A Design Parameter Unavailable with Monobasic Thiols

The surface coverage (Γ) of MPPA self-assembled monolayers on gold is directly controllable by adjusting the dissociation degree of –PO₃H₂ groups through bulk solution pH during assembly [1]. At pH 10.5, a low-density MPPA-SAM (Γ ≈ 1.2 × 10⁻¹⁰ mol cm⁻²) was obtained, whereas at pH 7.0, a high-density packing (Γ ≈ 3.8 × 10⁻¹⁰ mol cm⁻²) was achieved [1]. This tunability is a direct consequence of the dibasic nature of phosphonic acid and cannot be replicated with monobasic thiols such as MPA, where surface coverage is predominantly controlled by immersion time alone [1]. The low-density MPPA-SAM enhanced the electron transfer rate constant (k_s) of DA by approximately 1.8-fold compared to the high-density counterpart [1].

Surface Coverage Tunability
Head-to-head
Γ tunable from 1.2 × 10⁻¹⁰ to 3.8 × 10⁻¹⁰ mol cm⁻² via pH control; ~3.2× dynamic range
Supports surface-coverage programming context
pH 7.0–10.5 assembly range; MPA lacks pH-dependent tunability
Surface engineering SAM density control Electron transfer kinetics

Pd(II) Selectivity in Complex Acidic Leachates: 3MPPA-TiO₂ Outperforms Lower Coverage and Non-Thiol Phosphonate Sorbents

3MPPA grafted onto mesoporous TiO₂ at the highest surface coverage (1.9 thiol groups per nm²) achieved a Pd(II) distribution coefficient K_d of 530 mL g⁻¹ and a maximum adsorption capacity Q_max of 0.32 mmol g⁻¹ from a real spent automotive catalyst leachate containing competing Fe, Al, Ce, and Zr ions [1]. At lower 3MPPA coverages (0.9 groups per nm²), the K_d for Pd dropped sharply to below 100 mL g⁻¹ due to increased co-adsorption of Fe onto exposed TiO₂ sites [1]. Non-thiol phosphonic acid-modified TiO₂ (without –SH groups) showed negligible Pd selectivity under identical acidic conditions, confirming that the synergistic thiol–phosphonate bifunctionality is essential for performance [1].

Pd(II) Selectivity
Head-to-head
K_d = 530 mL g⁻¹ at 1.9 groups nm⁻²; Q_max = 0.32 mmol g⁻¹ from acidic leachate
Supports Pd-selective sorbent screening context
>5.3× higher K_d vs low-coverage 3MPPA-TiO₂; selectivity absent without thiol
Metal recovery Palladium sorption Spent catalyst recycling

ZnO Surface Compatibility: Mercaptophosphonic Acids Prevent Etching vs. Mercaptopropionic Acid

Mercaptopropionic acid (MPA), the standard bifunctional linker for quantum dot sensitized solar cells, is incompatible with ZnO substrates because its carboxylic acid group protonates and etches the ZnO surface, degrading the photoanode [1]. In contrast, mercaptophosphonic acids including MPPA form strong chelate bonds with ZnO via the phosphonate group, preventing protonic attack and preserving the ZnO nanowire morphology [1]. XPS and contact angle measurements confirmed that MPPA self-assembles on ZnO without surface damage, and time-resolved photoluminescence spectroscopy demonstrated efficient electron transfer from CuInS₂ quantum dots to ZnO with rate constants scaling with linker length [1].

ZnO Surface Compatibility
Head-to-head
MPPA preserves ZnO nanowire morphology; MPA causes observable surface pitting and Zn²⁺ leaching
Supports ZnO-compatible linker selection context
Validated by SEM/XPS; efficient QD electron transfer confirmed
Quantum dot sensitized solar cells ZnO nanowire functionalization Linker chemistry

Enhanced Electron Transfer Rate for Hemoprotein Immobilization: MPPA on 3D Gold vs. Planar Carboxylate SAMs

Hemoglobin (Hb) immobilized on a three-dimensional gold film electrode modified with MPPA-SAM exhibited a heterogeneous electron transfer rate constant k_s of 15.8 ± 2.0 s⁻¹, attributed to the increased surface roughness and the phosphonate-mediated protein orientation [1]. This value exceeds k_s reported for Hb on planar gold electrodes modified with carboxylate-terminated SAMs (typically < 5 s⁻¹ under comparable conditions) by a factor of >3× [1]. The resulting H₂O₂ biosensor achieved a detection limit of 2.5 × 10⁻⁸ M, a linear range from 7.8 × 10⁻⁸ to 9.1 × 10⁻⁵ M, and a response time of less than 1 second [1].

Hb Electron Transfer Rate
Context-dependent
k_s = 15.8 ± 2.0 s⁻¹ on 3D nanoporous gold with MPPA-SAM
Supports redox protein electrode evaluation context
Reported >3× vs planar carboxylate SAMs; cross-study comparison
Protein electrochemistry Hemoglobin biosensor 3D electrode architecture

Cost-Effective Short-Chain Architecture for Trace Cu(II) Sensing vs. Long-Chain Phosphonate SAMs

Short-chain MPPA assembled on three-dimensional nanoporous gold (NPG) produced a less densely packed SAM that outperformed long-chain phosphonate analogs for trace Cu(II) detection by anodic stripping voltammetry [1]. The MPPA/NPG sensor achieved a Cu(II) detection limit of 1.5 × 10⁻⁹ M (∼0.1 ppb) and a linear range from 5.0 × 10⁻⁹ to 1.0 × 10⁻⁶ M, performance attributed to the intermediate surface coverage and evenly distributed –PO₃H₂ binding sites that facilitate Cu(II) preconcentration while maintaining fast stripping kinetics [1]. Long-chain phosphonate SAMs with denser packing exhibited slower metal ion diffusion and lower sensitivity [1].

Cu(II) Trace Detection
Head-to-head
Detection limit 1.5 × 10⁻⁹ M via DPASV on MPPA/NPG; short-chain architecture outperforms long-chain analogs
Supports trace metal sensing workflow context
Sub-ppb level; 5–10× lower detection vs long-chain phosphonate SAMs
Heavy metal sensing Electrochemical stripping analysis Nanoporous gold

Highest-Value Application Scenarios for 3-Mercaptopropylphosphonic Acid Based on Quantitative Evidence


Interference-Free Dopamine Electrochemical Sensors for Neurobiological Research

MPPA-modified gold electrodes are uniquely suited for in vitro dopamine (DA) quantification in the presence of physiological ascorbic acid (AA) concentrations (100–1000× excess). The phosphonic acid terminus generates sufficient negative surface charge at pH 7.0 to electrostatically repel AA while preconcentrating protonated DA, achieving near-complete AA signal suppression without the need for Nafion coatings or enzymatic strategies . This application directly leverages the quantitative selectivity advantage established in Section 3, Evidence Item 1. Researchers procuring MPPA for this purpose can expect a DA detection limit of 3.6 × 10⁻⁷ M with a linear dynamic range spanning two orders of magnitude, validated in the presence of a 1000-fold AA excess .

Selective Palladium Recovery from Spent Automotive Catalysts and Secondary Resources

3MPPA grafted onto mesoporous TiO₂ at controlled surface coverage (1.9 thiol groups per nm²) functions as a regenerable Pd(II)-selective sorbent for acidic leachates (pH 1–2) derived from spent automotive exhaust catalysts. The material achieves a Pd distribution coefficient K_d of 530 mL g⁻¹ and adsorption capacity Q_max of 0.32 mmol g⁻¹ while suppressing Fe co-adsorption, directly supported by the quantitative selectivity data in Section 3, Evidence Item 3 . Industrial users seeking procurement of Pd-selective sorbents should specify the high-coverage 3MPPA-TiO₂ variant, as lower coverages (<1.0 groups nm⁻²) exhibit >5× lower K_d values due to competitive Fe sorption on exposed TiO₂ sites .

ZnO-Compatible Linker Chemistry for Quantum Dot Solar Cells and UV Optoelectronics

MPPA and related short-chain mercaptophosphonic acids are currently among the few molecular linkers demonstrated to functionalize ZnO nanowire and mesoporous TiO₂ photoanodes without etching the oxide surface—a critical failure mode of the standard linker mercaptopropionic acid (MPA) . This application is directly substantiated by the ZnO surface compatibility evidence in Section 3, Evidence Item 4. Device fabrication teams procuring MPPA for quantum dot sensitized solar cells can achieve conformal CuInS₂ QD deposition with electron transfer rates that scale predictably with linker length, enabling rational device optimization .

Third-Generation H₂O₂ Biosensors with Sub-Second Response via MPPA-3D Gold Architectures

The combination of MPPA-SAM chemistry with three-dimensional nanoporous gold electrodes enables direct electron transfer to immobilized hemoglobin at a rate constant k_s of 15.8 ± 2.0 s⁻¹, yielding H₂O₂ biosensors with <1 s response time and a detection limit of 2.5 × 10⁻⁸ M . This application is directly supported by the electron transfer kinetics evidence in Section 3, Evidence Item 5. Sensor developers procuring MPPA for protein electrochemistry applications should note that the >3× enhancement in k_s relative to planar carboxylate SAMs is contingent on the combination of MPPA's phosphonate-mediated protein orientation and the high surface area of the 3D gold substrate .

Application
Selection Property
Validation Focus
Dopamine sensor interface studies
Ascorbic acid interference suppression
Selectivity under physiological AA excess conditions
Pd-selective sorbent research
Coverage-dependent selectivity profile
K_d and co-adsorption assessment in acidic leachates
ZnO optoelectronic linker studies
Substrate compatibility without etching
Surface integrity post-functionalization verification
Redox protein biosensor development
Electron transfer kinetics on 3D electrodes
k_s benchmarking vs planar carboxylate SAM platforms
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